molecular formula C30H22N4O4 B5098606 7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No.: B5098606
M. Wt: 502.5 g/mol
InChI Key: IMWXBFOCDDLFSU-UHFFFAOYSA-N
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Description

7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazoloisoquinolines, which are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenylpyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O4/c1-37-25-17-23-24(18-26(25)38-2)28(20-12-9-15-22(16-20)34(35)36)31-30-27(23)29(19-10-5-3-6-11-19)32-33(30)21-13-7-4-8-14-21/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWXBFOCDDLFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC(=CC=C4)[N+](=O)[O-])N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 3-nitrobenzaldehyde with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of a base, followed by cyclization using a suitable catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amino derivatives.

Scientific Research Applications

7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloisoquinolines and related heterocyclic structures, such as:

  • 7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]quinoline
  • 5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]pyridine

Uniqueness

What sets 7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline apart is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.